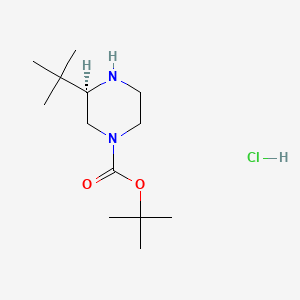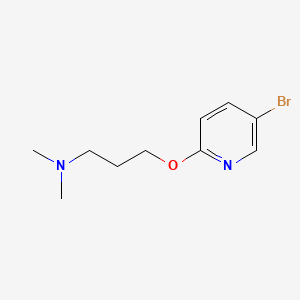
3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine
Descripción general
Descripción
3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine, also referred to as 3-Bromo-N,N-dimethylpropan-1-amine, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a white powder that is soluble in water and organic solvents. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for the synthesis of many other compounds. It has been used in the development of pharmaceuticals, pesticides, and other products.
Aplicaciones Científicas De Investigación
Arylation and Amination Reactions
Bromopyridines, including compounds similar to "3-((5-Bromopyridin-2-yl)oxy)-N,N-dimethylpropan-1-amine," are crucial intermediates in arylation and amination reactions. These reactions are foundational in the synthesis of complex organic molecules, including pharmaceuticals and materials. The palladium-catalyzed arylation of amines with 3-bromopyridine, for example, produces N-(pyridin-3-yl)-substituted amines with high yields, showcasing the role of bromopyridines in facilitating N-arylation reactions to obtain derivatives with potential biological activity (Averin et al., 2013).
Synthesis of C-ribonucleosides
Bromopyridines serve as key intermediates in the synthesis of C-ribonucleosides, which are of interest in medicinal chemistry due to their potential biological activities. A modular approach to synthesizing diverse 5-substituted pyridin-2-yl and 6-substituted pyridin-3-yl C-ribonucleosides has been developed. This methodology enables the regioselective introduction of various functional groups, providing a platform for the synthesis of novel nucleoside analogues with potential therapeutic applications (Štefko et al., 2011).
Mechanistic Insights in Chemical Reactions
The study of bromopyridine compounds, including their reactions under specific conditions, provides valuable mechanistic insights. For instance, the unusual regioselective lithiation of 3-bromo-5-(4,4'-dimethyl)oxazolinylpyridine, leading to highly substituted nicotinic acid derivatives, showcases the impact of steric factors on chemical reactivity and selectivity. Such studies not only enrich our understanding of reaction mechanisms but also facilitate the design of novel synthetic routes for pharmacologically relevant compounds (Robert et al., 2006).
Antagonists for Receptor Studies
Research on bromopyridine derivatives extends into the development of receptor antagonists, such as the selective Orexin-1 Receptor (OX1R) antagonist, which demonstrates the role of OX1R in stress-induced hyperarousal without inducing hypnotic effects. This highlights the therapeutic potential of bromopyridine compounds in treating disorders associated with stress or hyperarousal states, offering insights into new pharmacological treatments (Bonaventure et al., 2015).
Propiedades
IUPAC Name |
3-(5-bromopyridin-2-yl)oxy-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrN2O/c1-13(2)6-3-7-14-10-5-4-9(11)8-12-10/h4-5,8H,3,6-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDZCQLBVBUYBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=NC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681376 | |
| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1248399-37-2 | |
| Record name | 3-[(5-Bromopyridin-2-yl)oxy]-N,N-dimethylpropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80681376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)

![Ethyl 5,8-Dichloroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B566800.png)
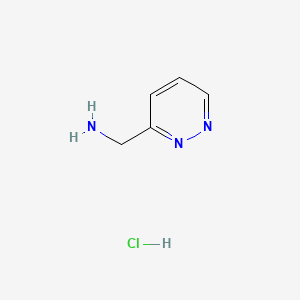
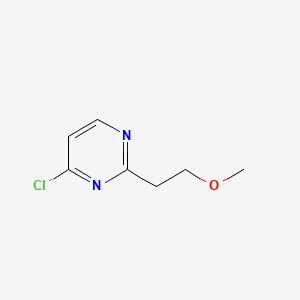
![(1S,6R)-8-Cbz-3,8-diazabicyclo[4.2.0]octane](/img/structure/B566805.png)

![3-Bromoimidazo[1,2-b]pyridazin-6-ylamine](/img/structure/B566808.png)
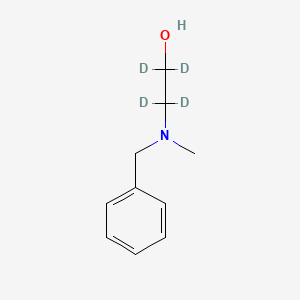


![5H-Pyrido[2,3-b]azepine, 2-chloro-6,7,8,9-tetrahydro](/img/structure/B566815.png)
